Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt
CAS No.: 6953-50-0
Cat. No.: VC18456590
Molecular Formula: C13H12N3NaO3S
Molecular Weight: 313.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6953-50-0 |
|---|---|
| Molecular Formula | C13H12N3NaO3S |
| Molecular Weight | 313.31 g/mol |
| IUPAC Name | sodium;3-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonate |
| Standard InChI | InChI=1S/C13H13N3O3S.Na/c1-9-7-11(5-6-13(9)14)16-15-10-3-2-4-12(8-10)20(17,18)19;/h2-8H,14H2,1H3,(H,17,18,19);/q;+1/p-1 |
| Standard InChI Key | VLVWDCRLRGHEHJ-UHFFFAOYSA-M |
| Canonical SMILES | CC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N.[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a benzenesulfonic acid moiety linked via an azo bond to a 4-amino-3-methylphenyl group. The sodium salt form enhances its solubility in polar solvents, a critical feature for practical applications. Key structural identifiers include:
IUPAC Name: Sodium 3-[(4-amino-3-methylphenyl)diazenyl]benzenesulfonate
Canonical SMILES:
InChI Key: VLVWDCRLRGHEHJ-UHFFFAOYSA-M
The presence of the sulfonate group () and azo linkage dictates its electronic properties, enabling strong - interactions and redox activity.
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 313.31 g/mol | |
| Solubility | High in water | |
| Stability | Stable under ambient conditions |
The compound’s stability in aqueous solutions makes it suitable for use in dye baths and analytical reagents.
Synthesis and Reaction Mechanisms
Diazotization and Coupling
The synthesis involves two primary steps:
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Diazotization: A 4-amino-3-methylphenyl derivative is treated with nitrous acid () under acidic conditions (0–5°C) to form a diazonium salt.
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Coupling: The diazonium salt reacts with benzenesulfonic acid in alkaline media (pH 8–10) to form the azo linkage.
Optimal yields (70–85%) are achieved at controlled temperatures (5–10°C) and pH 9.0, minimizing side reactions such as hydrolysis.
Purification and Characterization
Post-synthesis, the product is purified via recrystallization from ethanol-water mixtures. Analytical techniques such as UV-Vis spectroscopy () and high-performance liquid chromatography (HPLC) confirm purity.
Industrial and Research Applications
Dye Chemistry
The compound’s intense coloration (orange-red) and solubility make it a candidate for textile and paper dyes. Its azo group facilitates covalent bonding with cellulose fibers, ensuring colorfastness.
Analytical Reagent
In chelatometric titrations, it acts as a metallochromic indicator, forming colored complexes with transition metals like copper and zinc. The sulfonate group enhances selectivity in aqueous media.
Material Science
Researchers have explored its use in photodynamic therapy and organic semiconductors due to its tunable electronic properties.
Comparative Analysis with Analogous Azo Compounds
The monosodium sulfonate group in the target compound confers superior solubility compared to sulfonamide analogs .
Future Research Directions
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Pharmacological Studies: Investigate antitumor potential via azo bond cleavage mechanisms.
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Environmental Remediation: Optimize degradation protocols for industrial effluents.
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Material Innovations: Develop thin-film sensors leveraging its redox activity.
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